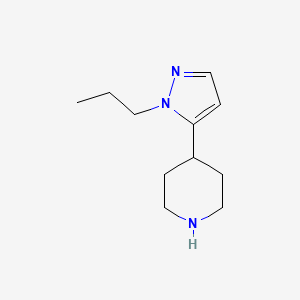

4-(1-propyl-1H-pyrazol-5-yl)piperidine

描述

属性

IUPAC Name |

4-(2-propylpyrazol-3-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3/c1-2-9-14-11(5-8-13-14)10-3-6-12-7-4-10/h5,8,10,12H,2-4,6-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMXVHPZWOPXKTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC=N1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

The primary target of 4-(1-propyl-1H-pyrazol-5-yl)piperidine is the soluble epoxide hydrolase (sEH) enzymes . These enzymes facilitate the addition of water to an epoxide, resulting in the formation of a vicinal diol . The sEH enzymes belong to the α/β hydrolase family and specifically act on ether bonds .

Mode of Action

this compound interacts with its target, the sEH enzymes, through hydrogen bond interactions . This interaction results in the inhibition of the sEH enzymes . The compound shows varying degrees of selectivity towards the sEH enzymes .

Biochemical Pathways

The inhibition of sEH enzymes by this compound affects the biochemical pathways involving epoxides . For example, sEH enzymes show selectivity for aliphatic epoxides such as fatty acid epoxides . The diol products of sEH mediated hydrolysis of these epoxides are referred to as dihydroxyeicosatrienoic acids .

Result of Action

The inhibition of sEH enzymes by this compound can lead to a reduction in blood pressure elevation and inflammatory roles . This is due to the role of sEH enzymes in the hydrolysis of epoxides, which are involved in these physiological processes .

生化分析

Biochemical Properties

4-(1-propyl-1H-pyrazol-5-yl)piperidine plays a significant role in biochemical reactions, particularly as an inhibitor of soluble epoxide hydrolase (sEH). Soluble epoxide hydrolase is an enzyme that facilitates the hydrolysis of epoxides to diols, which are less reactive and more water-soluble . The interaction between this compound and soluble epoxide hydrolase involves hydrogen bonding and hydrophobic interactions, which contribute to the inhibition of the enzyme’s activity. This inhibition can lead to various physiological effects, including the reduction of blood pressure and inflammation .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of soluble epoxide hydrolase by this compound can lead to an increase in the levels of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in the regulation of vascular tone and inflammation . Additionally, this compound may affect the expression of genes related to oxidative stress and inflammatory responses, thereby influencing cellular homeostasis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with soluble epoxide hydrolase. The compound binds to the active site of the enzyme, forming hydrogen bonds with key amino acid residues and occupying the hydrophobic pocket . This binding prevents the enzyme from interacting with its natural substrates, thereby inhibiting its catalytic activity. The inhibition of soluble epoxide hydrolase by this compound results in the accumulation of epoxyeicosatrienoic acids, which exert various biological effects, including anti-inflammatory and vasodilatory actions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its inhibitory activity. Long-term studies have shown that the compound can maintain its activity for extended periods when stored under appropriate conditions . Prolonged exposure to light or high temperatures can result in degradation, affecting its efficacy. In vitro and in vivo studies have demonstrated that the compound can exert sustained effects on cellular function, including the modulation of gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit soluble epoxide hydrolase, leading to beneficial effects such as reduced blood pressure and inflammation . At higher doses, the compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional benefits are observed. Careful dosage optimization is essential to maximize the therapeutic potential of this compound while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with soluble epoxide hydrolase. The inhibition of this enzyme by the compound leads to the accumulation of epoxyeicosatrienoic acids, which are metabolized by other enzymes, such as cytochrome P450s and epoxide hydrolases . These metabolic pathways play a crucial role in regulating the levels of bioactive lipids, which are involved in various physiological processes, including inflammation, vascular tone, and cellular signaling. The compound’s effects on metabolic flux and metabolite levels are important considerations in understanding its overall impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues is also determined by its affinity for specific binding sites and its ability to cross cellular membranes. Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound is a key factor in determining its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the presence of a pyrazole moiety may facilitate its localization to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. The subcellular localization of this compound can influence its ability to modulate cellular processes, including gene expression, metabolic pathways, and signaling cascades.

生物活性

4-(1-Propyl-1H-pyrazol-5-yl)piperidine is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound this compound features a piperidine ring substituted with a pyrazole moiety. The synthesis of pyrazole derivatives often involves reactions such as cyclization and functionalization of piperidine derivatives, which can enhance their biological properties. Various synthetic approaches have been explored to optimize the yield and efficacy of such compounds, with modifications leading to diverse biological activities.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of pyrazole derivatives, including those containing piperidine. For instance, compounds with a piperidine moiety have been shown to exhibit significant antibacterial activity against various pathogens such as E. coli and S. aureus. In one study, a novel series of 1,5-diaryl pyrazoles demonstrated promising antibacterial effects, with specific derivatives showing minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against S. aureus and E. coli .

| Compound | Target Pathogen | Activity (MIC mg/mL) |

|---|---|---|

| This compound | E. coli | 0.0039 |

| This compound | S. aureus | 0.025 |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been documented extensively. For example, some synthesized derivatives showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at concentrations comparable to standard anti-inflammatory drugs . This suggests that compounds like this compound may serve as effective anti-inflammatory agents.

Neuroprotective Effects

Research indicates that certain pyrazole derivatives can exhibit neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease and other neurodegenerative disorders. The mechanism often involves inhibition of specific enzymes linked to neuroinflammation and oxidative stress .

Case Studies

Several case studies have highlighted the therapeutic applications of pyrazole-containing compounds:

- Study on Antimicrobial Efficacy : A series of novel pyrazole derivatives were tested for their antimicrobial efficacy against a panel of bacteria and fungi. The presence of the piperidine ring was crucial for enhancing activity against Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Research : In vitro studies demonstrated that certain pyrazole derivatives significantly reduced pro-inflammatory cytokines in cell cultures, suggesting potential for treating inflammatory diseases .

- Neuroprotective Mechanisms : Investigations into the neuroprotective effects indicated that specific modifications in the pyrazole structure could lead to improved outcomes in models of neurodegeneration .

科学研究应用

Medicinal Chemistry

4-(1-Propyl-1H-pyrazol-5-yl)piperidine serves as a versatile scaffold in medicinal chemistry, particularly in the development of novel pharmacological agents. It has been investigated for its potential as:

- Antidepressants: Research indicates that derivatives of this compound may exhibit selective serotonin reuptake inhibition, making them candidates for treating depression and anxiety disorders.

- Anticancer Agents: Preliminary studies suggest that compounds based on this scaffold demonstrate cytotoxicity against various cancer cell lines, indicating potential as anticancer therapeutics.

Biochemical Applications

In biochemistry, this compound is utilized as an organic buffer and reagent in various biochemical assays. Its properties allow for:

- Enzyme Inhibition Studies: The compound can be used to study enzyme kinetics by acting as an inhibitor in specific biochemical pathways.

- Protein Interaction Studies: Its ability to modulate protein interactions can aid in understanding cellular mechanisms and signaling pathways.

Material Science

The unique properties of this compound have also led to applications in material science:

- Polymer Synthesis: The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.

- Nanomaterials Development: Its use in creating nanostructured materials has been explored, particularly in the context of sensors and catalysts.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of piperidine derivatives, including this compound. The results indicated significant antidepressant-like effects in animal models, supporting the hypothesis that modifications to the piperidine structure can enhance serotonin receptor affinity .

Case Study 2: Anticancer Properties

Research conducted at a leading pharmaceutical institute assessed the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that derivatives exhibited IC50 values in the micromolar range, highlighting their potential as lead compounds for further development .

相似化合物的比较

Key Observations:

- Lipophilicity : The propyl group in this compound likely increases logP compared to aryl-substituted analogs (e.g., compounds in ), which may enhance membrane permeability but reduce aqueous solubility.

- Bioactivity: Piperidine-pyrazole hybrids with acyl or heterocyclic substituents (e.g., pyrazino-pyrimidinones in ) exhibit diverse receptor interactions, suggesting that the target compound’s activity could be modulated by further functionalization.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 4-(1-propyl-1H-pyrazol-5-yl)piperidine, and how can researchers optimize reaction yields?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrazole ring formation followed by coupling with a piperidine moiety. For example, analogous compounds (e.g., oxazole-piperazine hybrids) are synthesized via sequential heterocyclic ring construction and alkylation reactions . To optimize yields:

- Vary reaction conditions (temperature, solvent polarity, catalyst loading).

- Use coupling agents like EDCI or DCC for amide bond formation.

- Monitor intermediates via TLC or HPLC (see buffer preparation in ).

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substituent positions and stereochemistry.

- HPLC : Employ a C18 column with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm for purity analysis .

- Mass Spectrometry : High-resolution MS (HRMS) ensures accurate molecular weight determination.

Q. How can researchers validate the structural integrity of intermediates during synthesis?

- Methodological Answer :

- Use X-ray crystallography for unambiguous confirmation (e.g., analogous piperidine derivatives in ).

- Compare experimental IR spectra with computational predictions (DFT-based vibrational analysis).

Advanced Research Questions

Q. What strategies resolve contradictory data in biological activity studies (e.g., conflicting receptor binding affinities)?

- Methodological Answer :

- Reproducibility Checks : Replicate assays under standardized conditions (pH, temperature, solvent).

- Meta-Analysis : Pool data from multiple studies to identify outliers or trends .

- Advanced Modeling : Apply QSAR models to correlate structural features with activity, accounting for steric/electronic effects .

Q. How can computational chemistry predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- Molecular Docking : Use AutoDock or Schrödinger Suite to simulate interactions with target proteins (e.g., CNS receptors).

- ADME Prediction : Tools like SwissADME estimate permeability, metabolic stability, and toxicity .

- Validate predictions with in vitro assays (e.g., Caco-2 cell models for absorption).

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in analogs?

- Methodological Answer :

- Factorial Design : Vary substituents (propyl chain length, pyrazole substituents) systematically.

- Dose-Response Curves : Use EC/IC values to quantify potency .

- Control Groups : Include positive/negative controls (e.g., known receptor agonists/antagonists) .

Q. How to align research on this compound with pharmacological receptor theories?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。